molecular formula C12H25NO4 B14502299 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate CAS No. 62788-90-3

2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate

Cat. No.: B14502299
CAS No.: 62788-90-3
M. Wt: 247.33 g/mol
InChI Key: CIBVXKMFFAPHRK-UHFFFAOYSA-N
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Description

2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. It is characterized by its unique molecular structure, which contributes to its specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate typically involves the reaction of 2-(1-butoxyethoxy)ethanol with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A related compound with similar structural features but different functional groups.

    2-(2-Butoxyethoxy)ethanol: Another similar compound with comparable properties and applications.

Uniqueness

2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

62788-90-3

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

2-(1-butoxyethoxy)ethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C12H25NO4/c1-5-6-7-15-11(4)16-8-9-17-12(14)13-10(2)3/h10-11H,5-9H2,1-4H3,(H,13,14)

InChI Key

CIBVXKMFFAPHRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCCOC(=O)NC(C)C

Origin of Product

United States

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